1-(2-fluorobenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Description
This compound is a triazolopyrimidine derivative featuring a 2-fluorobenzoyl group attached to a piperazine ring, which is further linked to a triazolopyrimidine core substituted with a 4-methoxyphenyl group.
Properties
IUPAC Name |
(2-fluorophenyl)-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN7O2/c1-32-16-8-6-15(7-9-16)30-21-19(26-27-30)20(24-14-25-21)28-10-12-29(13-11-28)22(31)17-4-2-3-5-18(17)23/h2-9,14H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIVIMTVBTWYJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CC=C5F)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-fluorobenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates a piperazine ring linked to a triazolo-pyrimidine moiety, which is known for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C22H20FN7O2, with a molecular weight of 433.4 g/mol. The presence of functional groups such as fluorine and methoxy enhances its chemical reactivity and biological profile. The IUPAC name is (2-fluorophenyl)-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone, indicating its complex structure designed for specific interactions with biological targets.
Biological Activity Overview
Research indicates that triazolo-pyrimidine derivatives exhibit a wide range of biological activities including:
- Antimicrobial Activity : Triazolo-pyrimidines have demonstrated significant antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The compound's structural features may enhance its ability to penetrate bacterial membranes and inhibit growth.
- Anticancer Properties : Studies have shown that compounds containing the triazole ring can exhibit cytotoxic effects against cancer cell lines. For instance, derivatives similar to the compound have been reported to induce apoptosis in MCF-7 breast cancer cells .
- Antiviral Effects : The potential antiviral activity of triazolo-pyrimidines has been explored, with some derivatives showing effectiveness against viral infections by interfering with viral replication mechanisms .
Antimicrobial Activity
A study highlighted the synthesis of various triazolo-pyrimidine derivatives and their evaluation against multiple microbial strains. The compound exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, indicating strong antimicrobial potential .
Anticancer Activity
In vitro studies assessed the cytotoxic effects of similar triazolo-pyrimidines on human cancer cell lines. One derivative showed an IC50 value of 15 µM against MCF-7 cells, suggesting that modifications to the triazole moiety can enhance anticancer activity .
Structure-Activity Relationship (SAR)
The SAR analysis of triazolo-pyrimidine compounds indicates that specific substitutions at the piperazine or triazole positions can dramatically influence biological activity. For instance, the introduction of methoxy groups has been correlated with increased potency against certain cancer cell lines .
Data Table: Biological Activities Summary
Scientific Research Applications
The biological activities of triazolo-pyrimidine derivatives are well-documented, with various studies indicating their potential as therapeutic agents. The specific compound has been investigated for its roles in:
- Anticancer Activity : Triazolo-pyrimidine derivatives have shown efficacy against multiple cancer cell lines. The presence of the fluorobenzoyl and methoxyphenyl groups enhances its interaction with biological targets, potentially leading to improved anticancer properties.
- Antimicrobial Properties : Similar compounds have been reported to exhibit antimicrobial effects. The structural characteristics of 1-(2-fluorobenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine may confer similar activities against various pathogens.
Case Studies and Research Findings
Several studies have explored the applications of similar compounds:
- A study highlighted the anticancer properties of triazolo-pyrimidine derivatives against specific cancer cell lines, demonstrating significant cytotoxic effects.
- Another investigation focused on the synthesis and biological evaluation of related piperazine derivatives, which showed promise as potential drug candidates for various diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Triazolopyrimidine Derivatives
The following table highlights key structural and functional differences between the target compound and related molecules:
Functional and Pharmacological Differences
- Receptor Specificity: The 4-methoxyphenyl group on the triazolopyrimidine core may enhance binding to adenosine A2A receptors compared to BF38490’s 3-fluorophenyl group, which could prioritize interactions with oxidative stress pathways .
- Bioactivity: Compounds like VAS2870 (a triazolopyrimidine sulfide) inhibit NADPH oxidase, while RG7774 targets adenosine receptors. The target compound’s fluorobenzoyl group may improve metabolic stability over non-fluorinated analogues .
- Synthetic Complexity : Derivatives with bulkier substituents (e.g., tert-butyl in RG7774) require longer synthetic routes (~8 steps) compared to simpler methoxy/fluoro-substituted analogues .
Q & A
Basic: What are the common synthetic routes for 1-(2-fluorobenzoyl)-4-[3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazine, and what critical reagents/conditions are required?
Answer:
The compound is synthesized via multi-step routes involving:
- Step 1: Formation of the triazolopyrimidine core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using CuSO₄·5H₂O and sodium ascorbate in a H₂O:DCM solvent system .
- Step 2: Introduction of the piperazine moiety through nucleophilic substitution or coupling reactions, often requiring DMF as a solvent and K₂CO₃ as a base for deprotonation .
- Step 3: Fluorobenzoylation at the piperazine nitrogen using 2-fluorobenzoyl chloride in dichloromethane (DCM) with DIEA as a base .
Critical Conditions: - Temperature control (room temperature for CuAAC, reflux for coupling steps).
- Solvent polarity adjustments to minimize side reactions (e.g., DCM for hydrophobic intermediates, DMF for polar steps) .
Advanced: How can reaction yields be optimized for the triazolopyrimidine core synthesis, and what analytical methods validate intermediate purity?
Answer:
Optimization Strategies:
- Catalyst Loading: Adjust CuSO₄·5H₂O to 0.3 equiv. and sodium ascorbate to 0.6 equiv. to balance reaction rate and byproduct formation .
- Solvent Ratios: Use H₂O:DCM (1:2) to enhance reagent miscibility while maintaining CuAAC efficiency .
- Reaction Monitoring: TLC with ethyl acetate:hexane (1:2) to track intermediate formation; optimize quenching times to prevent over-reaction .
Analytical Validation: - HPLC-MS: Confirm molecular ion peaks ([M+H]⁺) for intermediates.
- ¹H/¹³C NMR: Verify substitution patterns (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, triazole protons at δ 8.2–8.5 ppm) .
Basic: What biological targets are associated with triazolopyrimidine derivatives like this compound?
Answer:
Triazolopyrimidines are known to interact with:
- Kinases: ATP-binding domains due to structural mimicry of purine bases .
- GPCRs: Modulated via piperazine-linked hydrophobic interactions (e.g., serotonin receptors) .
- Enzymes: Inhibitors of phosphodiesterases (PDEs) or cytochrome P450 isoforms, as evidenced by docking studies .
Advanced: How can researchers design experiments to resolve contradictions in reported biological activity data for this compound?
Answer:
Methodological Framework:
- Dose-Response Studies: Use IC₅₀/EC₅₀ assays across multiple cell lines (e.g., HEK293, HepG2) to assess variability in potency .
- Target Profiling: Employ kinome-wide screening (e.g., DiscoverX) to identify off-target effects that may explain discrepancies .
- Structural Analog Comparison: Cross-reference activity data with analogs (e.g., 3-ethyl-6-methyl-triazolo[4,5-d]pyrimidine, which shows antitumor activity) to isolate substituent-specific effects .
Basic: What analytical techniques are recommended for characterizing this compound’s solubility and stability?
Answer:
- Solubility: Use shake-flask method with HPLC quantification in solvents (e.g., DMSO, PBS) .
- Stability:
- pH Stability: Incubate in buffers (pH 1–10) and monitor degradation via UV-Vis spectroscopy (λ = 254 nm) .
- Thermal Stability: TGA/DSC to assess decomposition temperatures .
Advanced: How can computational methods guide SAR studies for improving this compound’s selectivity?
Answer:
- Molecular Dynamics (MD): Simulate binding to kinase targets (e.g., EGFR, VEGFR) to identify key residues for interaction .
- QSAR Modeling: Use descriptors like LogP, polar surface area, and H-bond donors to predict affinity changes upon substituent modification (e.g., replacing methoxyphenyl with ethoxyphenyl) .
- Free Energy Perturbation (FEP): Calculate ΔΔG for fluorobenzoyl vs. chlorobenzoyl variants to prioritize synthetic efforts .
Basic: What safety protocols are advised for handling this compound in laboratory settings?
Answer:
- PPE: Gloves, lab coat, and goggles due to potential irritancy (analogous to triazolopyrimidine derivatives) .
- Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., DCM) .
- Waste Disposal: Segregate halogenated waste (from fluorobenzoyl groups) for appropriate treatment .
Advanced: What strategies mitigate byproduct formation during the fluorobenzoylation step?
Answer:
- Reagent Order: Add 2-fluorobenzoyl chloride slowly to the piperazine-DCM mixture to prevent local excess and di-acylation .
- Temperature Control: Maintain 0–5°C to slow reaction kinetics and favor mono-substitution .
- Purification: Use silica gel chromatography (ethyl acetate:hexane, 1:8) to separate mono- and di-acylated products .
Basic: How does the methoxyphenyl substituent influence this compound’s pharmacokinetic properties?
Answer:
- Lipophilicity: Methoxy groups increase LogP, enhancing membrane permeability but reducing aqueous solubility .
- Metabolic Stability: Methoxy groups resist oxidative metabolism (e.g., CYP3A4), prolonging half-life compared to hydroxyl analogs .
Advanced: What interdisciplinary approaches are critical for advancing this compound to preclinical studies?
Answer:
- Medicinal Chemistry: Rational design of prodrugs (e.g., esterification of the fluorobenzoyl group) to improve bioavailability .
- Pharmacology: In vivo PK/PD studies in rodent models to correlate plasma concentrations with target engagement .
- Toxicology: Ames test and hERG channel screening to assess mutagenicity and cardiotoxicity risks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
